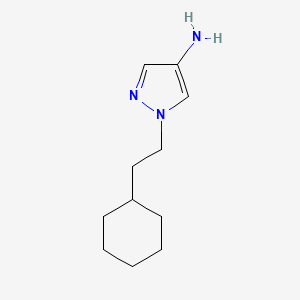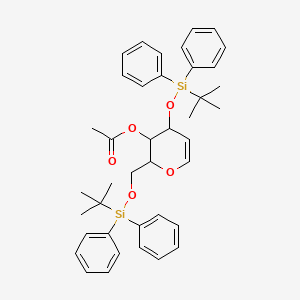![molecular formula C12H22N2O4 B12080935 2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate CAS No. 25384-79-6](/img/structure/B12080935.png)
2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate is an organic compound with a complex structure that includes both carbamate and allyl functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate typically involves multiple steps:
Formation of the Carbamate Group: This can be achieved by reacting an appropriate alcohol with phosgene or a phosgene substitute in the presence of a base to form the carbamate ester.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide or allyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired product. This can be done using standard esterification or amidation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The allyl group in 2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate can undergo oxidation reactions to form epoxides or other oxidized derivatives.
Reduction: The carbamate group can be reduced to form amines, which can further react to form various derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Epoxides: From oxidation of the allyl group.
Amines: From reduction of the carbamate group.
Substituted Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
Chemistry
In chemistry, 2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor for certain enzymes, providing insights into biochemical processes.
Medicine
In medicine, derivatives of this compound may have potential as pharmaceuticals. The carbamate group is known for its ability to form stable, bioactive compounds, which can be used in drug development.
Industry
In industrial applications, this compound can be used in the production of polymers, coatings, and other materials. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. The allyl group can participate in various chemical reactions, modifying the compound’s activity and interactions.
類似化合物との比較
Similar Compounds
- 2-[(Carbamoyloxy)methyl]-2-methylhexyl allylcarbamate
- 2-[(Carbamoyloxy)methyl]-2-methylbutyl allylcarbamate
- 2-[(Carbamoyloxy)methyl]-2-methylpropyl allylcarbamate
Uniqueness
2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate is unique due to its specific structure, which combines the reactivity of the allyl group with the stability of the carbamate group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
特性
CAS番号 |
25384-79-6 |
|---|---|
分子式 |
C12H22N2O4 |
分子量 |
258.31 g/mol |
IUPAC名 |
[2-(carbamoyloxymethyl)-2-methylpentyl] N-prop-2-enylcarbamate |
InChI |
InChI=1S/C12H22N2O4/c1-4-6-12(3,8-17-10(13)15)9-18-11(16)14-7-5-2/h5H,2,4,6-9H2,1,3H3,(H2,13,15)(H,14,16) |
InChIキー |
UDVZFCGWSYNODA-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(COC(=O)N)COC(=O)NCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12080930.png)
